molecular formula C12H13NO4 B8411887 4-Formylphenyl morpholine-4-carboxylate

4-Formylphenyl morpholine-4-carboxylate

Cat. No.: B8411887
M. Wt: 235.24 g/mol
InChI Key: FWCJLCIEXUBYQD-UHFFFAOYSA-N
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Description

4-Formylphenyl morpholine-4-carboxylate (CAS 69630-20-2) is a fine chemical with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol . This compound features both a morpholine carboxylate group and a benzaldehyde group, making it a versatile building block in organic synthesis and pharmaceutical research. As a morpholine-containing compound, it is of significant interest in medicinal chemistry for the development of new therapeutic agents . The morpholine ring is a ubiquitous pharmacophore in drug discovery, known to improve key physicochemical properties of drug candidates . It can enhance aqueous solubility and is often utilized to fine-tune pharmacokinetic and pharmacodynamic profiles . Researchers leverage this scaffold in the design of compounds targeting a wide range of activities, including central nervous system (CNS) disorders, due to its ability to improve brain permeability . The specific combination of functional groups in this compound makes it a valuable intermediate for further chemical transformations. The formyl group is a common handle for condensation reactions, while the carboxylate linkage offers potential for derivatization. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the product refrigerated at 2-8°C .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(4-formylphenyl) morpholine-4-carboxylate

InChI

InChI=1S/C12H13NO4/c14-9-10-1-3-11(4-2-10)17-12(15)13-5-7-16-8-6-13/h1-4,9H,5-8H2

InChI Key

FWCJLCIEXUBYQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

a) Chromenyl Morpholine Carboxylates
  • Example : [3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate (CAS: 637748-17-5)
    • Structural Differences : The chromene backbone introduces a fused bicyclic system (benzopyran-4-one) with additional substituents (chlorophenyl, trifluoromethyl), increasing molecular complexity compared to the simpler phenyl core in the target compound.
    • Molecular Weight : 453.8 g/mol (vs. estimated ~265 g/mol for 4-formylphenyl morpholine-4-carboxylate).
    • Polarity : Higher topological polar surface area (65.1 Ų) due to the chromene oxygen and multiple substituents.
b) Formylphenyl Esters
  • Example: 4-Formylphenyl 4-bromobenzoate (CAS: MFCD00433145) Structural Differences: Replaces the morpholine carboxylate group with a bromobenzoate ester. Molecular Weight: 305.13 g/mol (lighter than chromenyl derivatives but heavier than the target compound).
c) Morpholine Derivatives Without Ester Linkages
  • Example : 4-(4-Formylphenyl)morpholine ()
    • Structural Differences : The morpholine ring is directly bonded to the phenyl group via a single bond, lacking the ester linkage.
    • Stability : SDS data indicate standard handling precautions for morpholine derivatives, such as avoiding strong oxidizers and moisture .

Physicochemical Properties

Property This compound (Inferred) [Chromenyl Derivative] [4-Formylphenyl 4-Bromobenzoate]
Molecular Formula C₁₂H₁₃NO₄ (estimated) C₂₁H₁₅ClF₃NO₅ C₁₄H₉BrO₃
Molecular Weight (g/mol) ~265 453.8 305.13
XLogP3 ~2.5–3.0 4.1 Not reported (analogues suggest ~3.5)
Hydrogen Bond Acceptors 5 8 3
Rotatable Bonds 4 3 3
Key Observations:
  • The target compound’s lower molecular weight and simpler structure likely enhance solubility in polar aprotic solvents compared to chromenyl derivatives.
  • The morpholine group increases hydrogen-bonding capacity (5 acceptors vs.

Thermal and Chemical Stability

  • Chromenyl Morpholine Carboxylates : Thermal stability data are absent in the evidence, but analogous covalent organic frameworks (COFs) with morpholine-like structures exhibit stability up to 500–600°C .
  • 4-Formylphenyl Esters : Derivatives like 4-formylphenyl 4-methylbenzenesulfonate () are synthesized under microwave irradiation, suggesting moderate thermal stability during reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 4-formylphenyl morpholine-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with 4-formylphenyl groups. Key steps include:

  • Esterification : Reacting morpholine-4-carbonyl chloride with 4-formylphenol under anhydrous conditions .
  • Intermediate Characterization : Use FT-IR to confirm ester bond formation (C=O stretch at ~1700–1750 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions. For example, the formyl proton appears as a singlet at δ ~9.8–10.0 ppm in CDCl₃ .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • FT-Raman/IR : Differentiate between carbonyl (ester vs. formyl) vibrations. Ester C=O typically absorbs at ~1740 cm⁻¹, while formyl C=O appears at ~1680–1720 cm⁻¹ .
  • X-ray Crystallography : Resolve conformation ambiguities (e.g., chair vs. boat morpholine ring) and hydrogen-bonding networks. For example, N–H⋯O interactions in morpholine derivatives stabilize crystal packing .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in complex spectra, such as distinguishing aromatic protons in ortho/meta/para-substituted phenyl groups .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variable Selection : Key factors include temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design evaluates interactions between these variables .
  • Response Surface Methodology (RSM) : Model yield (%) as a function of variables. A central composite design (CCD) can identify optimal conditions (e.g., 60°C, 5 mol% DMAP catalyst, DMF solvent) .
  • Validation : Confirm predicted yields (±5% error margin) through triplicate experiments under optimized conditions .

Q. What computational strategies predict reactivity and regioselectivity in morpholine-4-carboxylate derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap predicts nucleophilic/electrophilic sites .
  • Reaction Path Sampling : Employ nudged elastic band (NEB) methods to map energy barriers for esterification or hydrolysis pathways .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., Reaxys) to predict solvent effects or side-product formation .

Q. How should researchers address contradictions in experimental vs. computational data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare computed (DFT) vs. experimental bond lengths (X-ray). For example, discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.01 Å for X-ray) and computational approximations (e.g., basis set limitations) .
  • Sensitivity Testing : Vary computational parameters (e.g., solvent models in COSMO-RS) to match experimental solubility or reaction yields .

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